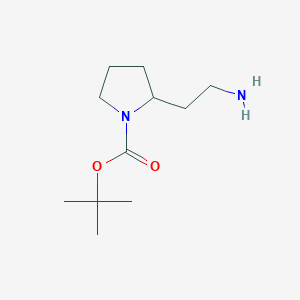

2-(Aminoetil)-1-N-Boc-pirrolidina

Descripción general

Descripción

2-(Aminoethyl)-1-N-Boc-pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with an aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Aplicaciones Científicas De Investigación

2-(Aminoethyl)-1-N-Boc-pyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a building block in the development of drugs targeting neurological disorders and cancer.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

Similar compounds such as 4-(2-aminoethyl)benzenesulfonamide (aebsa) have been shown to bind to carbonic anhydrase ii (caii), a protein found in serum or cell lysate .

Mode of Action

Compounds with similar structures, such as 2-aminoethyl carboxamide derivatives, have been shown to inhibit monoamine oxidase (mao), an enzyme involved in the breakdown of neurotransmitters . Another compound, BMS-8 and BMS-202, which contains a 2-aminoethyl moiety, has been shown to form a dimer of PD-L1 protein, blocking the binding of PD-1/PD-L1 .

Biochemical Pathways

Compounds with similar structures, such as 2-aminoethyl carboxamide derivatives, have been shown to inhibit monoamine oxidase (mao), affecting the metabolism of neurotransmitters .

Pharmacokinetics

It’s important to note that the pharmacokinetics of a drug depends on patient-related factors as well as on the drug’s chemical properties .

Result of Action

Similar compounds have shown various effects, such as inhibiting enzymes like monoamine oxidase (mao) and modulating protein-protein interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminoethyl)-1-N-Boc-pyrrolidine typically involves the following steps:

Protection of Pyrrolidine: The pyrrolidine ring is first protected by introducing a tert-butoxycarbonyl (Boc) group. This is achieved by reacting pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Introduction of Aminoethyl Group: The protected pyrrolidine is then reacted with 2-bromoethylamine hydrobromide in the presence of a base like potassium carbonate to introduce the aminoethyl group.

Industrial Production Methods: Industrial production of 2-(Aminoethyl)-1-N-Boc-pyrrolidine follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors to ensure efficient mixing and reaction control, and employing purification techniques such as crystallization and distillation to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Aminoethyl)-1-N-Boc-pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in dichloromethane (DCM) as the solvent.

Major Products:

Substitution Reactions: Products include various substituted pyrrolidines, depending on the electrophile used.

Deprotection Reactions: The major product is the free amine, 2-(Aminoethyl)pyrrolidine.

Comparación Con Compuestos Similares

2-(Aminoethyl)pyrrolidine: Lacks the Boc protecting group, making it more reactive but less stable.

N-Boc-pyrrolidine: Lacks the aminoethyl group, limiting its reactivity in certain synthetic applications.

2-(Aminoethyl)-1-N-Boc-piperidine: Similar structure but with a six-membered ring, which can influence its reactivity and biological activity.

Uniqueness: 2-(Aminoethyl)-1-N-Boc-pyrrolidine is unique due to the presence of both the aminoethyl group and the Boc protecting group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and drug development.

Actividad Biológica

2-(Aminoethyl)-1-N-Boc-pyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle that has gained significant attention in medicinal chemistry due to its versatile biological activities. This compound is particularly notable for its potential applications in drug discovery and development, serving as a scaffold for various bioactive molecules.

The chemical structure of 2-(Aminoethyl)-1-N-Boc-pyrrolidine includes a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom, which enhances the compound's stability and solubility. The presence of the aminoethyl side chain contributes to its biological interactions.

Research indicates that compounds containing pyrrolidine rings exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. The biological activity of 2-(Aminoethyl)-1-N-Boc-pyrrolidine can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurological and metabolic pathways.

Case Studies

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Studies have shown that pyrrolidine derivatives can inhibit nNOS, which is crucial for regulating nitric oxide levels in the brain. Inhibition of nNOS has therapeutic implications for conditions such as cerebral palsy and ischemic injuries .

- GRP40 Agonism : Research has demonstrated that modifications on the pyrrolidine scaffold can enhance agonistic activity at the G protein-coupled receptor GRP40, which is involved in glucose metabolism and insulin secretion. Specific derivatives exhibited low micromolar potency, suggesting potential for diabetes treatment .

- Kinase Inhibition : Recent investigations into pyrrolidine derivatives have revealed selective inhibition against various kinases, highlighting their role as potential therapeutic agents in cancer treatment. For instance, certain derivatives displayed nanomolar activity against CK1γ and CK1ε kinases .

Data Table: Biological Activities of Pyrrolidine Derivatives

| Compound Name | Target | Activity (µM) | Reference |

|---|---|---|---|

| 2-(Aminoethyl)-1-N-Boc-pyrrolidine | nNOS | 0.5 | |

| Pyrrolidine derivative A | GRP40 | 0.11 | |

| Pyrrolidine derivative B | CK1γ | 0.011 | |

| Pyrrolidine derivative C | CK1ε | 0.024 |

Synthesis and Applications

The synthesis of 2-(Aminoethyl)-1-N-Boc-pyrrolidine typically involves straightforward organic reactions, allowing for modifications that can enhance biological activity. Its applications extend beyond basic research; it serves as a building block in the synthesis of more complex pharmaceutical agents.

Propiedades

IUPAC Name |

tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYKQOGWPICUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627343 | |

| Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370069-29-7 | |

| Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 370069-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.